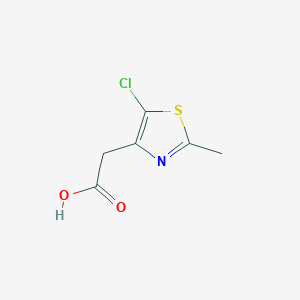

![molecular formula C15H23N5O3S B2572874 4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine CAS No. 2201358-54-3](/img/structure/B2572874.png)

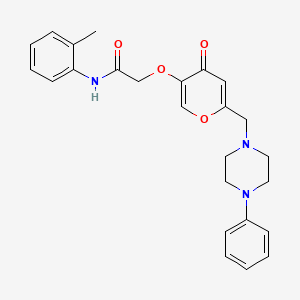

4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Evaluation

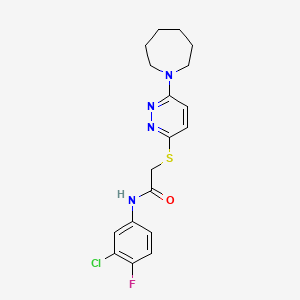

4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine has been examined for its potential in antibacterial applications. A study by Rahimizadeh et al. (2011) investigated the synthesis of thiazolo[4,5-d]pyrimidines, which involves the reaction of a 6-methylpyrimidine derivative with morpholine, and these compounds were subjected to antibacterial evaluations (Rahimizadeh et al., 2011).

Hydrogen Bonding and Structural Analysis

In the field of crystallography and supramolecular chemistry, studies have looked at the interaction of morpholine derivatives with other compounds. Smith et al. (2011) explored the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine (Smith et al., 2011).

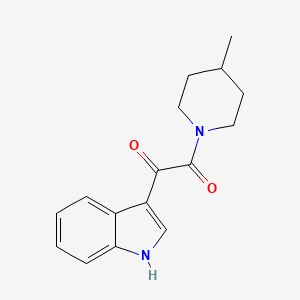

Photophysical and Fluorescence Studies

Morpholine derivatives have also been studied for their photophysical properties. Hagimori et al. (2019) synthesized 2-morpholino pyridine compounds, evaluating their fluorescence in solution and solid-state, highlighting their potential in photophysical applications (Hagimori et al., 2019).

Chemical Reaction and Kinetic Studies

In chemical kinetics, the reaction of morpholine with other compounds offers insights into various reaction pathways and mechanisms. Asahi et al. (1984) studied the reaction of 1,2-Naphthoquinone-4-sulfonate with morpholine, providing valuable information on the structure of the colored products and kinetics of the reactions (Asahi et al., 1984).

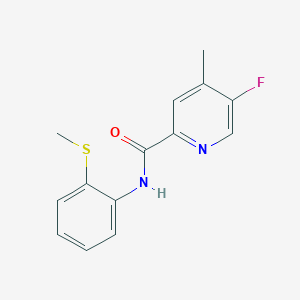

Antimicrobial and Modulating Activity

Morpholine derivatives have shown promise in antimicrobial studies. Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, highlighting its efficacy against standard and multi-resistant strains of various microorganisms (Oliveira et al., 2015).

Synthesis and Applications in Heterocyclic Chemistry

The compound's relevance in heterocyclic chemistry is evident in various synthesis studies. Schmidt et al. (2007) reported on the synthesis of hetarenium salts from pentafluoropyridine with heteroaromatics including morpholine, leading to the formation of fluoropyridines with potential applications in organic synthesis (Schmidt et al., 2007).

Insecticidal Applications

Exploring its potential in agriculture, Bakhite et al. (2014) synthesized pyridine derivatives including a morpholinium compound and evaluated their toxicity against cowpea aphid, showing promising insecticidal activities (Bakhite et al., 2014).

Propiedades

IUPAC Name |

4-[[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3S/c1-12-6-15(17-11-16-12)18-7-13-9-20(10-14(13)8-18)24(21,22)19-2-4-23-5-3-19/h6,11,13-14H,2-5,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTWKETXUUNWQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CC3CN(CC3C2)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)

![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)

![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)

![7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2572804.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2572806.png)

![[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride](/img/structure/B2572808.png)

![3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine](/img/structure/B2572809.png)